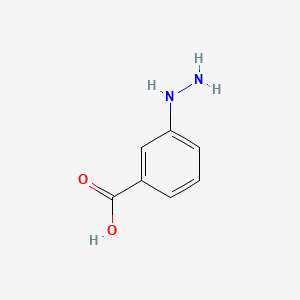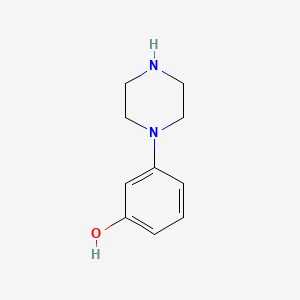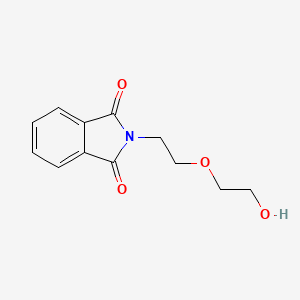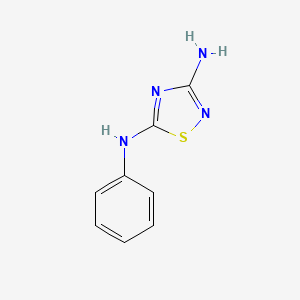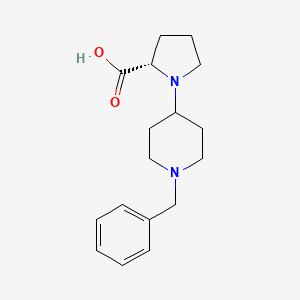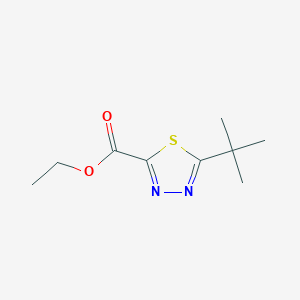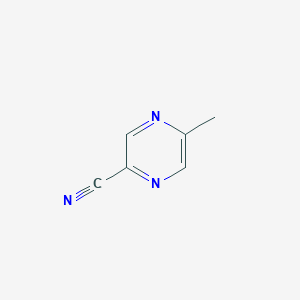
5-Methylpyrazine-2-carbonitrile
Übersicht
Beschreibung
5-Methylpyrazine-2-carbonitrile is a compound used for experimental and research purposes . It has a molecular weight of 119.13 .
Molecular Structure Analysis
The molecular structure of 5-Methylpyrazine-2-carbonitrile is represented by the linear formula C6H5N3 . The InChI code is 1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3 .Physical And Chemical Properties Analysis
5-Methylpyrazine-2-carbonitrile is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
- “5-Methylpyrazine-2-carbonitrile” is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.13 .
- It’s used in proteomics research .
- Pyrazine compounds, which “5-Methylpyrazine-2-carbonitrile” is a part of, demonstrate biological activities relevant to the treatment of disease .
- Pyrazine and phenazine heterocycles have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .
-
Proteomics Research
-
Synthesis of Pyrazine-Based Molecules
-
Drug Discovery
-
Chemical Synthesis
- “5-Methylpyrazine-2-carbonitrile” can be used in the synthesis of other complex molecules . For example, it can be used in the synthesis of the female wasp pheromone 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine . This demonstrates the synthetic utility of N-oxides in the synthesis of pyrazine-based molecules .
-
Medicinal Chemistry
- Pyrazine and phenazine heterocycles, which “5-Methylpyrazine-2-carbonitrile” is a part of, have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . These compounds demonstrate a breadth of biological activities that are of significant interest to human health and medicine .
-
Proteomics Research
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5-Methylpyrazine-2-carbonitrile are not mentioned in the available sources, pyrazine and phenazine heterocycles, which include 5-Methylpyrazine-2-carbonitrile, are considered promising in medicine . They demonstrate a breadth of biological activities that are of significant interest to human health and medicine . Therefore, these compounds are likely to continue being a focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .
Eigenschaften
IUPAC Name |
5-methylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMRPLHDHGMXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374998 | |
| Record name | 5-methylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazine-2-carbonitrile | |
CAS RN |
98006-91-8 | |
| Record name | 5-methylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)



